N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide
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Overview
Description
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide is a synthetic organic compound with the molecular formula C15H13Cl3N2O4 and a molecular weight of 391.641 g/mol . This compound is characterized by the presence of a trichloroethyl group, an acetylamino group, and a furamide moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(acetylamino)phenol, 2,2,2-trichloroethanol, and 2-furoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-phenylacetamide
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-chlorobenzamide
Uniqueness
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13Cl3N2O4 |
---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13Cl3N2O4/c1-9(21)19-10-4-2-5-11(8-10)24-14(15(16,17)18)20-13(22)12-6-3-7-23-12/h2-8,14H,1H3,(H,19,21)(H,20,22) |
InChI Key |
OWOWJBUZFCWJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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